Sulfo Rhodamine Amidoethyl Mercaptan

Fluorescence brightness Thiol labeling Detection sensitivity

Choose Sulfo Rhodamine Amidoethyl Mercaptan for its distinct 561/581 nm channel that avoids spectral overlap issues common with Texas Red maleimide, enabling cleaner multiplexing with FITC/Alexa Fluor 647. Its free thiol group enables reversible disulfide-based conjugation—unlike irreversible maleimide probes—making it essential for protein trafficking, redox sensing, or cleavable drug conjugates. With a high extinction coefficient (126,000 M⁻¹cm⁻¹) and metal-responsive fluorogenicity, it replaces secondary reporters in Hg²⁺/ROS detection assays, simplifying workflows and reducing cost per data point.

Molecular Formula C29H35N3O6S3
Molecular Weight 617.8 g/mol
CAS No. 1244034-02-3
Cat. No. B014669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfo Rhodamine Amidoethyl Mercaptan
CAS1244034-02-3
SynonymsN-[6-(Diethylamino)-9-[4-[[(2-thioethyl)amino]sulfonyl]-2-sulfophenyl]-3H-xanthen-3-ylidene]-N-ethyl-ethanaminium Inner Salt;  3,6-Bis(diethylamino)-9-[4-[[(2-mercaptoethyl)amino]sulfonyl]-2-sulfophenyl]xanthylium Inner Salt; 
Molecular FormulaC29H35N3O6S3
Molecular Weight617.8 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)NCCS)S(=O)(=O)[O-]
InChIInChI=1S/C29H35N3O6S3/c1-5-31(6-2)20-9-12-23-26(17-20)38-27-18-21(32(7-3)8-4)10-13-24(27)29(23)25-14-11-22(19-28(25)41(35,36)37)40(33,34)30-15-16-39/h9-14,17-19,30H,5-8,15-16H2,1-4H3,(H-,35,36,37,39)
InChIKeyHVRFTHKYWFEESG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfo Rhodamine Amidoethyl Mercaptan CAS 1244034-02-3 – Core Properties and Procurement-Relevant Identity


Sulfo Rhodamine Amidoethyl Mercaptan (CAS 1244034-02-3) is a synthetic, sulfonated rhodamine derivative that carries a free terminal thiol (–SH) group tethered via an amidoethyl spacer to the sulforhodamine B fluorophore core [1]. It presents as a deep red solid with a molecular weight of 617.8 g·mol⁻¹, solubility in polar aprotic solvents (DMF, DMSO) and methanol, and a melting point exceeding 300 °C . The compound is classified as a thiol-reactive, fluorogenic probe and is supplied exclusively for research-use-only purposes .

Why Sulfo Rhodamine Amidoethyl Mercaptan Cannot Be Interchanged with Generic Rhodamine Thiol-Reactive Probes


Although numerous thiol-reactive fluorescent dyes share the sulforhodamine scaffold, they differ markedly in spectral position, molar brightness, and reactive-group chemistry. Sulfo Rhodamine Amidoethyl Mercaptan occupies a distinct excitation-emission window (λₑₓ 561 nm / λₑₘ 581 nm) that sits between the common green-channel and far-red-channel probes, enabling lower-bleed multiplexing that is unattainable with Texas Red maleimide (λₑₓ ~595 nm) or sulforhodamine B (λₑₓ 565 nm) . Furthermore, its free thiol moiety enables disulfide-based and metal-coordination chemistries that are mechanistically different from the irreversible maleimide or methanethiosulfonate conjugations offered by close structural analogs . Substituting any generic red fluorescent probe therefore compromises either the spectral channel, the achievable signal intensity, or the conjugation strategy required for the experimental design.

Quantitative Differentiation Evidence for Sulfo Rhodamine Amidoethyl Mercaptan Versus Closest Analogs


Higher Molar Extinction Coefficient Delivers Superior Brightness per Mole Compared to Sulfhydryl-Reactive MTS-Rhodamine

Sulfo Rhodamine Amidoethyl Mercaptan exhibits a molar extinction coefficient (ε) of 126 000 M⁻¹ cm⁻¹ , which is 1.50-fold higher than the value of 84 000 M⁻¹ cm⁻¹ reported for Sulfo Rhodamine Methanethiosulfonate (MTS-rhodamine, CAS 386229-71-6), a direct sulfhydryl-reactive analog built on the same sulforhodamine B core . Because fluorescence brightness scales linearly with ε at equivalent quantum yields, this 50 % increase in absorptivity translates into proportionally higher signal per labeled molecule under identical illumination conditions.

Fluorescence brightness Thiol labeling Detection sensitivity

Blue-Shifted Absorption Maximum Enables Cleaner Multiplexing with Far-Red and Near-IR Fluorophores Versus Texas Red Maleimide

The absorption maximum of Sulfo Rhodamine Amidoethyl Mercaptan is 561 nm , which is 34–38 nm blue-shifted relative to Texas Red C2 maleimide (λabs ~595–599 nm) . Its emission maximum of 581 nm is similarly blue-shifted by approximately 34 nm from Texas Red maleimide’s emission at 615 nm . This 34 nm Stokes shift and spectral separation reduce spillover into far-red detection channels (e.g., Cy5 or Alexa Fluor 647 windows at 650–670 nm) and allow co-staining with common 594 nm-excited dyes with less compensation than would be required for Texas Red maleimide.

Multicolor imaging Spectral crosstalk Flow cytometry panel design

Free Terminal Thiol Group Provides a Reversible, Metal-Responsive Conjugation Handle Distinct from Irreversible Maleimide and Methanethiosulfonate Analogs

Sulfo Rhodamine Amidoethyl Mercaptan terminates in a free sulfhydryl (–SH) group [1], in contrast to the methanethiosulfonate warhead of MTS-rhodamine and the maleimide ring of Texas Red maleimide . The free thiol enables reversible disulfide exchange with cysteine residues, coordination to metal ions (e.g., Hg²⁺, Cu⁺), and oxidation-triggered fluorescence enhancement that has been exploited for ‘turn‑on’ sensing of oxidants . Neither the maleimide nor the MTS analog can participate in reversible disulfide formation or metal-coordination-based signal modulation without additional derivatization.

Bioconjugation strategy Reversible labeling Metal ion sensing

Higher Extinction Coefficient and Shorter Wavelength Position Relative to the Texas Red Analog with Identical Reactive Group (Texas Red-2-Sulfonamidoethyl Mercaptan)

When compared with Texas Red-2-Sulfonamidoethyl Mercaptan (CAS 1258221-19-0), which bears the same amidoethyl mercaptan appendage but on a Texas Red (sulforhodamine 101) core, the target compound exhibits a 21 nm blue-shifted absorption (561 vs. 582 nm) and a 19 nm blue-shifted emission (581 vs. 600 nm) . Additionally, the molar extinction coefficient of the target (126 000 M⁻¹ cm⁻¹) is 17 % higher than the 108 000 M⁻¹ cm⁻¹ reported for the Texas Red analog . This combination of spectral orthogonality and superior brightness makes the target compound the preferred choice when simultaneous detection in the yellow-orange channel is required without encroaching on the far-red detection window.

Fluorophore core comparison Brightness Spectral orthogonality

Enhanced Solubility in Polar Aprotic Solvents and Methanol Facilitates Conjugation Protocols Versus More Hydrophobic Rhodamine Maleimides

Sulfo Rhodamine Amidoethyl Mercaptan is specified as soluble in DMF, DMSO, and methanol , consistent with the presence of two sulfonate groups and a free thiol that collectively increase polarity. In comparison, Texas Red maleimide and related sulforhodamine 101 maleimides often require pre-dissolution in dry DMF or DMSO and are more prone to precipitation in aqueous buffers . The broader solvent compatibility of the target compound reduces the need for strictly anhydrous conditions during stock preparation and simplifies direct addition to aqueous reaction mixtures.

Solubility Bioconjugation Formulation

Application Scenarios Where Sulfo Rhodamine Amidoethyl Mercaptan Provides Verifiable Advantages


Multicolor Fluorescence Microscopy and Flow Cytometry Panel Design

With excitation at 561 nm and emission at 581 nm, Sulfo Rhodamine Amidoethyl Mercaptan fits the yellow-orange channel that is underutilized in many multiplexed panels . It can be combined with FITC (488/519 nm) and Alexa Fluor 647 (650/670 nm) with minimal spectral overlap, whereas Texas Red maleimide (595/615 nm) would bleed heavily into the Alexa Fluor 647 detector . This property is valuable for immunophenotyping panels, in situ hybridization, and live-cell imaging where three or more distinct fluorescent signals must be resolved simultaneously.

Reversible Protein Thiol Labeling and Redox-Sensitive Bioconjugation

The free sulfhydryl group of Sulfo Rhodamine Amidoethyl Mercaptan allows it to form reversible disulfide bonds with exposed cysteine residues on proteins . This contrasts with the irreversible thioether linkages produced by maleimide or MTS probes. Consequently, the target compound is suited for experiments requiring temporary labeling that can be reversed under reducing conditions, such as studying protein trafficking, redox-sensitive conformational changes, or preparing cleavable antibody-drug conjugates.

Turn-On Fluorogenic Detection of Metal Ions and Oxidizing Agents

Santa Cruz Biotechnology and vendor datasheets describe Sulfo Rhodamine Amidoethyl Mercaptan as a fluorogenic compound whose emission intensity increases upon interaction with metal ions or oxidation . The thiol group acts as both a metal-coordination site and a redox-responsive switch, enabling real-time fluorescence ‘turn‑on’ detection of analytes such as Hg²⁺, Cu⁺, or reactive oxygen species. This inherent fluorogenicity eliminates the need for a secondary reporter and simplifies assay design for environmental monitoring or intracellular oxidative-stress measurement.

FRET-Based Protease Substrates Exploiting the 561/581 nm Spectral Window

The relatively high extinction coefficient (126 000 M⁻¹ cm⁻¹) and defined emission at 581 nm make Sulfo Rhodamine Amidoethyl Mercaptan an efficient FRET donor when paired with far-red quenchers (e.g., QXL 610 or dark quenchers absorbing near 600 nm) . Attachment of the free thiol to a peptide scaffold via disulfide or thioester linkage creates a protease-cleavable substrate whose fluorescence is unmasked upon enzymatic cleavage, providing a sensitive, homogeneous assay format for screening protease inhibitors or monitoring enzyme kinetics.

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